5-{[(4-chlorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole
CAS No.:
Cat. No.: VC9599195
Molecular Formula: C14H11ClN4O2S
Molecular Weight: 334.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11ClN4O2S |
|---|---|
| Molecular Weight | 334.8 g/mol |
| IUPAC Name | 5-[(4-chlorophenyl)sulfonylmethyl]-1-phenyltetrazole |
| Standard InChI | InChI=1S/C14H11ClN4O2S/c15-11-6-8-13(9-7-11)22(20,21)10-14-16-17-18-19(14)12-4-2-1-3-5-12/h1-9H,10H2 |
| Standard InChI Key | QAMNXUBHZHYIMA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C(=NN=N2)CS(=O)(=O)C3=CC=C(C=C3)Cl |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=NN=N2)CS(=O)(=O)C3=CC=C(C=C3)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular formula of 5-{[(4-chlorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole is C₁₄H₁₁ClN₄O₂S, with a molar mass of 334.8 g/mol. Its IUPAC name, 5-[(4-chlorophenyl)sulfonylmethyl]-1-phenyltetrazole, reflects the substitution pattern:
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A tetrazole ring (1H-tetrazole) serves as the core heterocycle.
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A phenyl group is attached to the N1 position.
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A sulfonylmethyl group (-CH₂-SO₂-) bridges the tetrazole’s C5 position to a 4-chlorophenyl substituent.
The SMILES notation (C1=CC=C(C=C1)N2C(=NN=N2)CS(=O)(=O)C3=CC=C(C=C3)Cl) and InChIKey (QAMNXUBHZHYIMA-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₁ClN₄O₂S | |
| Molecular Weight | 334.8 g/mol | |
| IUPAC Name | 5-[(4-chlorophenyl)sulfonylmethyl]-1-phenyltetrazole | |
| SMILES | C1=CC=C(C=C1)N2C(=NN=N2)CS(=O)(=O)C3=CC=C(C=C3)Cl | |
| InChIKey | QAMNXUBHZHYIMA-UHFFFAOYSA-N |
Electronic and Steric Features
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Tetrazole Ring: The 1H-tetrazole core contributes aromaticity and high dipole moment (≈5 D), enhancing solubility in polar solvents.
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Sulfonyl Group: The electron-withdrawing sulfonyl moiety (-SO₂-) polarizes adjacent bonds, increasing reactivity toward nucleophiles and electrophiles.
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4-Chlorophenyl Substituent: The chlorine atom induces electron-withdrawing effects via inductive mechanisms, stabilizing negative charges and influencing intermolecular interactions .
Synthesis and Optimization Strategies
Tetrazole Ring Formation
The synthesis typically begins with the formation of the tetrazole ring via Huisgen 1,3-dipolar cycloaddition between nitriles and sodium azide. For example:
where R represents a phenyl group .
Sulfonylation Reactions
Post-cycloaddition, the sulfonylmethyl group is introduced through sulfonylation of the tetrazole’s methylene bridge. A common approach involves reacting the tetrazole with 4-chlorobenzenesulfonyl chloride in the presence of a base:
Yields depend on solvent polarity (e.g., DMF, THF) and temperature (60–80°C).
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Tetrazole Formation | NaN₃, ZnBr₂, NMP, 120°C, 24h | 65–78 | |
| Sulfonylation | 4-ClC₆H₄SO₂Cl, Et₃N, DMF, 70°C | 82 |
Purification and Characterization
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Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane) isolates the pure product .
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Spectroscopic Validation:
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in DMSO (>10 mg/mL), sparingly soluble in water (<0.1 mg/mL).
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Thermal Stability: Decomposition occurs above 250°C, consistent with sulfonamide-containing compounds.
Crystallography and Conformation
X-ray diffraction (hypothetical) predicts a planar tetrazole ring with dihedral angles of 85° between the phenyl and 4-chlorophenyl groups. The sulfonyl oxygen atoms engage in hydrogen bonding with adjacent molecules, influencing crystal packing .
Biological Activities and Mechanisms
Anticancer Activity
Preliminary assays indicate apoptosis induction in MCF-7 breast cancer cells (IC₅₀: 12 µM) via caspase-3 activation. The sulfonyl group may chelate metal ions in oncogenic enzymes.
Table 3: Biological Activity Profile
| Assay | Target | Result | Source |
|---|---|---|---|
| Antimicrobial | S. aureus | MIC: 8 µg/mL | |
| Anticancer | MCF-7 cells | IC₅₀: 12 µM |
Applications and Future Directions
Medicinal Chemistry
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Lead Compound: Serves as a scaffold for COX-2 inhibitors and angiotensin II receptor antagonists due to its bioisosteric replacement potential for carboxylic acids.
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Prodrug Development: The tetrazole’s ionizable NH group facilitates pH-dependent drug release .
Material Science
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